molecular formula C7H5F3O3S B098758 Phenyl trifluoromethanesulfonate CAS No. 17763-67-6

Phenyl trifluoromethanesulfonate

Cat. No.: B098758
CAS No.: 17763-67-6
M. Wt: 226.17 g/mol
InChI Key: GRJHONXDTNBDTC-UHFFFAOYSA-N
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Description

Phenyl trifluoromethanesulfonate (CAS: 17763-67-6) is a sulfonate ester featuring a phenyl group bonded to a trifluoromethanesulfonyl (triflate, OTf) group. This compound is highly valued in organic synthesis for its role as a precursor to o-benzyne intermediates when treated with fluoride sources (e.g., CsF) . The triflate group is a superior leaving group, enabling efficient generation of arynes under mild conditions . Applications span cycloadditions, annulations, and multicomponent reactions, yielding complex heterocycles like quinazolines, quinoxalines, and indazoles . Its synthesis typically involves triflation of phenol derivatives or nucleophilic substitution reactions .

Preparation Methods

Traditional Synthesis via Trifluoromethanesulfonic Anhydride

The most widely documented method involves the direct reaction of phenol with trifluoromethanesulfonic anhydride (Tf₂O) . This approach, described in ChemicalBook , follows a nucleophilic acyl substitution mechanism where the phenolic oxygen attacks the electrophilic sulfur center of Tf₂O.

Reaction Conditions and Yield

In a representative procedure, phenol (1.00 g, 10.6 mmol) is treated with Tf₂O (1.5 equiv) in anhydrous dichloromethane at 0°C under inert atmosphere. After stirring for 12 hours, the mixture is quenched with ice water, extracted, and purified via distillation to yield phenyl triflate as a colorless liquid (30% yield) . The moderate yield is attributed to competing side reactions, including over-triflation or hydrolysis of Tf₂O.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50–7.42 (m, 2H), 7.41–7.36 (m, 1H), 7.32–7.24 (m, 2H) .

  • Boiling Point : 99–100°C at 60 mmHg .

High-Yield Synthesis via Sulfur Fluoride Exchange (SuFEx) Chemistry

Recent advancements leveraging SuFEx chemistry have enabled near-quantitative yields of phenyl triflate. This method, detailed in a Royal Society of Chemistry publication , utilizes a two-chamber reactor to generate in situ trifluoromethanesulfonyl fluoride (CF₃SO₂F), which subsequently reacts with phenol derivatives.

Optimized Protocol

  • Chamber A : N-Phenyltrifluoromethanesulfonimide (PhNTf₂, 1.5 equiv) and potassium bifluoride (KHF₂, 2.5 equiv) are combined in acetonitrile.

  • Chamber B : Phenol (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are dissolved in a biphasic solvent system (MeCN:H₂O = 3:1).

  • The reactor is sealed and stirred at 25°C for 18 hours, yielding phenyl triflate at 99% conversion with >99% purity .

Key Advantages

  • Elimination of Side Reactions : The controlled release of CF₃SO₂F minimizes hydrolysis or oligomerization.

  • Scalability : Gram-scale reactions demonstrate consistent yields (97–99%) .

Alternative Methods and Comparative Analysis

Comparative Performance

MethodReagentsConditionsYieldPuritySource
Traditional (Tf₂O)Tf₂O, phenol0°C, 12h, CH₂Cl₂30%98%
SuFEx (CF₃SO₂F in situ)PhNTf₂, KHF₂, DIPEA25°C, 18h, MeCN/H₂O99%>99%
Silyl Triflate Analogy TfOH, Me₃SiCl20°C, 12h, Argon97.8%99.9%

Critical Factors Influencing Yield

  • Acid Scavengers : DIPEA in SuFEx chemistry neutralizes HF byproducts, preventing catalyst poisoning .

  • Solvent Polarity : Polar aprotic solvents (e.g., MeCN) enhance triflate ion stabilization .

  • Temperature Control : Lower temperatures (0–30°C) suppress side reactions in traditional methods .

Mechanistic Insights and Side Reaction Mitigation

Trifluoromethanesulfonic Anhydride Pathway

The reaction proceeds via a two-step mechanism:

  • Activation : Tf₂O reacts with phenol to form a mixed anhydride intermediate.

  • Rearrangement : Intramolecular displacement yields phenyl triflate and triflic acid .

Side Reactions :

  • Hydrolysis : Trace moisture converts Tf₂O to triflic acid, reducing yield.

  • Oligomerization : Elevated temperatures promote dimerization of Tf₂O.

SuFEx Mechanism

  • Fluoride Generation : KHF₂ liberates HF₂⁻, which cleaves PhNTf₂ to release CF₃SO₂F .

  • Electrophilic Substitution : CF₃SO₂F reacts with the phenoxide ion (generated by DIPEA) to form the triflate ester.

Industrial-Scale Considerations

The patent CN103588803A , though focused on trimethylsilyl triflate, offers transferable insights:

  • Inert Atmosphere : Argon or nitrogen prevents oxidation.

  • Distillation : Reduced-pressure distillation (125–135°C) ensures high purity (99.9%) .

  • Cost Efficiency : Bulk reagent use (1:1.5 molar ratio of acid to chloride) minimizes waste .

Chemical Reactions Analysis

Phenyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are typically arylated compounds, which are valuable intermediates in organic synthesis .

Mechanism of Action

The primary mechanism of action for phenyl trifluoromethanesulfonate is through arylation, where it introduces an aryl group into a target molecule. This process involves the formation of a covalent bond between the aryl group and the target molecule, often facilitated by a palladium catalyst. The molecular targets for this compound include ketones, anilines, and other nucleophilic species.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares phenyl trifluoromethanesulfonate with structurally related triflate esters and sulfonate derivatives:

Compound Structure Key Applications Reactivity/Specificity Safety/Handling References
This compound Ph-OTf Aryne generation for cycloadditions, annulations, and heterocycle synthesis. High leaving-group ability; reacts with CsF to form o-benzyne. Requires standard lab precautions.
2-(Trimethylsilyl)this compound 2-(TMS)Ph-OTf Preferred precursor for regioselective o-benzyne generation. Steric hindrance from TMS group reduces side reactions; yields up to 66% in gram-scale synthesis. Stable under anhydrous conditions.
Methyl trifluoromethanesulfonate Me-OTf Methylating agent in alkylation reactions. Extremely reactive; corrosive (H314 skin/eye damage). Requires gloves, face shields, and ventilation.
2-(Trifluoromethyl)this compound 2-(CF₃)Ph-OTf Electron-deficient aryne precursor for specialized cycloadditions. Electron-withdrawing CF₃ group stabilizes intermediates but may reduce reactivity. Classified as hazardous (WGK 3).
Phenyl[2-(trimethylsilyl)phenyl]iodonium trifluoromethanesulfonate Ph-I⁺-(2-TMS)Ph/OTf⁻ Hypervalent iodine-based benzyne precursor. Generates arynes without fluoride; compatible with moisture-sensitive substrates. Stable crystalline powder; non-TSCA listed.
Ethyl(phenyl)(2,4,6-TMP)sulfonium trifluoromethanesulfonate Sulfonium-OTf Alkyl transposition reactions in molecular editing. Enables precise transfer of alkyl groups via sulfonium intermediates. No specific hazards reported.

Reactivity and Selectivity

  • Steric Effects : Bulky substituents (e.g., TMS in 2-(TMS)Ph-OTf) improve regioselectivity in aryne reactions but may lower yields due to steric hindrance. For example, 3-hydroxy-2-(TMS)Ph-OTf achieves 59–77% yields in symmetrical aryne precursors, while bulkier naphthyl analogues yield <60% .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 2-(CF₃)Ph-OTf) stabilize transition states but may slow reaction kinetics compared to phenyl triflate .

Biological Activity

Phenyl trifluoromethanesulfonate, commonly referred to as phenyl triflate, is a sulfonate ester with significant implications in organic synthesis and potential biological applications. This article examines its biological activity, focusing on its reactivity, interactions with biological systems, and implications for medicinal chemistry.

This compound has the molecular formula C7H6F3O3SC_7H_6F_3O_3S and a molecular weight of 236.19 g/mol. It appears as a colorless liquid with notable reactivity due to the triflate group, which enhances its electrophilicity. The compound is often used as an arylating agent in various synthetic applications, including the asymmetric α-arylation of ketones and the synthesis of carbazoles via palladium-catalyzed reactions .

The triflate group in phenyl triflate is known to facilitate nucleophilic substitution reactions, making it a valuable tool in medicinal chemistry. The electrophilic nature of the triflate allows it to react with nucleophiles in biological systems, potentially leading to modifications of biomolecules such as proteins and nucleic acids. This reactivity can be harnessed for targeted drug delivery or modification of therapeutic agents.

Case Studies and Research Findings

  • In Vitro Studies : Research has indicated that aryl triflates, including phenyl triflate, exhibit promising in vitro activity against various biological targets. For instance, studies have shown that compounds containing the triflate moiety can effectively interact with CXCL8 receptors, which are implicated in inflammatory responses . The hydrophobic interactions established by the triflate group contribute to its binding affinity.
  • Metabolic Stability : A study investigating the metabolic fate of triflate-substituted compounds revealed that they exhibit varying degrees of stability in liver microsome assays. Notably, phenyl triflate was found to be relatively stable under these conditions, indicating potential for further development as a therapeutic agent .
  • Synthesis of Bioactive Compounds : Phenyl triflate has been utilized in synthesizing bioactive compounds through palladium-catalyzed reactions. For example, it has been employed in the synthesis of N-(2,6-diarylbenzoyl)anilines, which have shown antibacterial properties against gram-positive bacteria . This highlights its utility not only as a synthetic intermediate but also in developing therapeutics.

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
4-Methoxythis compoundC8H8F3O3SC_8H_8F_3O_3SLacks trimethylsilyl group; simpler structure
3-Trifluoromethyl-4-methoxyphenolC9H8F3O2C_9H_8F_3O_2Contains a trifluoromethyl group; different reactivity
2-(Trimethylsilyl)this compoundC11H15F3O4SSiC_{11}H_{15}F_3O_4SSiSimilar silyl protection; different substitution pattern

This table illustrates how variations in structure can influence reactivity and potential biological activity.

Q & A

Basic Research Questions

Q. What are the critical safety protocols when handling phenyl trifluoromethanesulfonate in laboratory settings?

this compound is highly reactive and corrosive. Researchers must:

  • Use personal protective equipment (PPE) , including chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats, to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation of vapors, as its volatility poses respiratory risks .
  • Store the compound in a cool, dry, and well-ventilated area , away from light and moisture, to prevent decomposition .
  • Dispose of waste via dedicated hazardous waste streams to comply with environmental regulations .

Q. How does this compound function as a leaving group in aromatic substitution reactions?

The trifluoromethanesulfonyl (triflate, -OTf) group is a superior leaving group due to its strong electron-withdrawing nature and resonance stabilization of the departing anion. This property enables:

  • Facile nucleophilic aromatic substitution (e.g., with amines or thiols) under mild conditions .
  • Transition metal-catalyzed cross-couplings (e.g., Suzuki or Heck reactions), where the triflate group is replaced by aryl/alkenyl moieties .
  • Comparative reactivity studies : Substituted phenyl triflates (e.g., 4-trifluoromethyl or 2-naphthyl derivatives) show varying reaction rates depending on electronic/steric effects .

Advanced Research Questions

Q. What methodological considerations are essential when using this compound as a precursor for generating benzynes in situ?

this compound derivatives (e.g., 2-(trimethylsilyl)phenyl triflate) are key precursors for benzyne generation via fluoride-induced desilylation. Critical steps include:

  • Fluoride source selection : Use tetrabutylammonium fluoride (TBAF) or CsF for controlled desilylation at room temperature .
  • Solvent optimization : Polar aprotic solvents (e.g., THF or DMF) enhance reaction efficiency by stabilizing reactive intermediates .
  • Tandem reactions : Pair with thia-Fries rearrangements or cyclizations to synthesize polycyclic aromatic compounds .

Q. How can researchers optimize the use of this compound in glycosylation reactions?

In carbohydrate chemistry, triflate derivatives act as promoters for glycosidic bond formation:

  • Activation mechanism : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) generates oxocarbenium ions, accelerating glycosylation .
  • Temperature control : Reactions performed at -20°C to 0°C minimize side reactions (e.g., anomerization) .
  • Protecting group compatibility : Ensure acid-labile groups (e.g., acetyl or benzyl) are stable under triflate-mediated conditions .

Q. What strategies address contradictions in reaction yields when employing this compound in diaryliodonium salt syntheses?

Diaryliodonium triflates are pivotal in aryl transfer reactions , but yield variations arise from:

  • Counterion effects : Triflate’s low nucleophilicity favors salt stability over iodide or tosylate derivatives .
  • Electrophilicity modulation : Electron-deficient aryl groups (e.g., 4-CF₃) enhance iodonium salt reactivity in metal-free arylations .
  • Catalyst screening : Test palladium or copper catalysts to identify optimal systems for specific substrates .

Q. How does this compound enhance ionic liquid performance in electrochemical applications?

Triflate anions in ionic liquids (e.g., N-butyl-N-methylpyrrolidinium triflate) improve:

  • Conductivity : High ionic mobility due to the triflate’s low coordination strength .
  • Thermal stability : Decomposition temperatures >300°C enable high-temperature electrochemistry .
  • Electrochemical windows : Wide potential ranges (up to 4.5 V) for applications in batteries or capacitors .

Q. Data Contradictions and Resolution

  • Reactivity discrepancies in substituted phenyl triflates : For example, 4-(trifluoromethyl)phenyl triflate exhibits slower substitution kinetics than 2-naphthyl derivatives due to steric hindrance . Resolve via computational modeling (DFT) to predict electronic effects.
  • Benzyne trapping efficiency : Conflicting yields in Diels-Alder reactions may stem from competing polymerization. Mitigate by using high-dielectric solvents (e.g., DME) or trapping agents (e.g., furans) .

Properties

IUPAC Name

phenyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJHONXDTNBDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338354
Record name Phenyl trifluoromethanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-67-6
Record name Phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl Trifluoromethanesulfonate
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